Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide
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Description
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide (DMQPO) is a chemical compound that has been used in scientific research for its potential applications in organic synthesis, materials science, and biomedical research. DMQPO is a phosphine oxide derivative of tetrahydroquinoline, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. DMQPO has been shown to exhibit a range of interesting properties, including antioxidant, radical scavenging, and metal chelating activities.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis of Tertiary Phosphine Oxides : Studies have detailed the synthesis of various tertiary phosphine oxides, including compounds with pyridine rings. Such syntheses involve reactions like the Williamson reaction, confirming the structure of new compounds through elemental analysis and spectroscopy techniques (Tashev, Varbanov, & Vassileva, 1996).
Formation of Phosphinecarbothioamide : Research includes studying reactions involving phosphine oxides with different amines, leading to the formation of phosphinecarbothioamide and other products. This demonstrates the diverse chemical reactivity of such compounds (Takeda et al., 1999).
Synthesis of Phosphine Derivatives
Synthesis of Phosphino- and Phosphine Sulfide Derivatives : Research describes the synthesis of phosphino- and phosphine sulfide derivatives of 1,2,3,4-tetrahydroquinolines. Such synthetic methods are important for creating compounds with selective stereogenic centers, demonstrating the application in complex organic synthesis (Alonso et al., 2017).
Hydroaminomethylation Route to Tetrahydroquinolines : Studies show new methods for preparing tetrahydroquinolines via intramolecular hydroaminomethylation. This demonstrates the use of phosphine derivatives in facilitating novel synthetic routes in organic chemistry (Vieira & Alper, 2007).
Applications in Catalysis and Ligand Development
Development of Chiral Ligands for Catalysis : Research into the synthesis and resolution of complex phosphine derivatives contributes to the development of chiral ligands for asymmetric catalysis, an important area in synthetic chemistry (Alcock, Brown, & Hulmes, 1993).
Iridium-Catalyzed Hydrogenation : Studies show the use of phosphine derivatives in iridium-catalyzed hydrogenation of quinolines, leading to the production of tetrahydroquinolines. Such research highlights the application of these compounds in catalysis and asymmetric synthesis (Li et al., 2008).
properties
IUPAC Name |
7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLKCGHRAARTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(CCCN2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide |
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